LpxH-IN-AZ1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

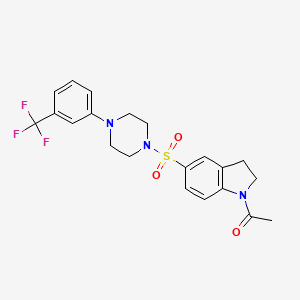

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTCXCIMCOKGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LpxH-IN-AZ1: A Technical Guide to its Mechanism of Action in E. coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is a critical component in the biosynthesis of lipid A, an essential constituent of the outer membrane of most Gram-negative bacteria. Its absence in humans makes it an attractive target for the development of novel antibiotics. LpxH-IN-AZ1, a sulfonyl piperazine-based inhibitor, has been identified as a potent antagonist of LpxH. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its derivatives in Escherichia coli, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction: The Critical Role of LpxH in Lipid A Biosynthesis

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable permeability barrier, contributing to their intrinsic resistance to many antibiotics.[1][2] The outer leaflet of this membrane is primarily composed of lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability.[1][3] The biosynthesis of lipid A occurs via the Raetz pathway, a conserved nine-step enzymatic cascade.[1][3][4]

LpxH catalyzes the fourth step in this pathway: the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[5][6] This step is the first committed membrane-associated reaction in the pathway.[1][6] The essentiality of LpxH in approximately 70% of Gram-negative bacteria, including clinically important Enterobacterales like E. coli and Klebsiella pneumoniae, underscores its potential as a broad-spectrum antibiotic target.[1][3][7] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of the toxic intermediate UDP-DAGn in the inner membrane, resulting in a dual mechanism of bacterial killing.[1][3]

Mechanism of Action of this compound

This compound, hereafter referred to as AZ1, is a sulfonyl piperazine compound identified through high-throughput phenotypic screening.[3][7] Structural and biochemical studies have revealed that AZ1 does not bind to the active site of LpxH. Instead, it occupies the L-shaped acyl chain-binding chamber of the enzyme.[8][9]

The key features of the AZ1-LpxH interaction are:

-

The indoline ring of AZ1 is situated adjacent to the active site.

-

The sulfonyl group creates a distinct kink in the molecule's conformation.

-

The N-CF3-phenyl substituted piperazine group extends towards the far side of the acyl chain-binding chamber.[8]

This binding mode competitively inhibits the binding of the natural substrate, UDP-DAGn. The inhibition constant (Ki) for AZ1 against K. pneumoniae LpxH is approximately 145 nM, and it exhibits competitive inhibition.[9]

Subsequent research has focused on optimizing the AZ1 scaffold to enhance its potency and antibacterial activity. Derivatives with modifications to the phenyl ring and the N-acetyl indoline group have demonstrated significantly improved inhibition of LpxH and potent activity against wild-type Enterobacterales.[1][3][8]

Quantitative Data: Inhibitory Potency and Antibacterial Activity

The inhibitory activity of AZ1 and its analogs against E. coli LpxH is typically quantified by the half-maximal inhibitory concentration (IC50), while their antibacterial efficacy is measured by the minimum inhibitory concentration (MIC).

Table 1: In Vitro Inhibition of E. coli LpxH by AZ1 and its Analogs

| Compound | IC50 (nM) against E. coli LpxH | Fold Improvement over AZ1 | Reference |

| AZ1 | 140 - 360 | - | [3][8][10] |

| JH-LPH-28 | 83 | 1.7 | [8] |

| JH-LPH-33 | 46 | 3.0 | [8] |

| JH-LPH-86 | 85 | 4.2 | [1][3] |

| JH-LPH-90 | 112 | 3.2 | [1][3] |

| JH-LPH-92 | 4.6 | 78.3 | [1][3] |

| JH-LPH-97 | 7.6 | 47.4 | [1][3] |

| JH-LPH-106 | 0.058 | 6207 | [1][3] |

| JH-LPH-107 | 0.13 | 2769 | [1][3] |

| EBL-3647 | 2.2 | 163.6 | [3] |

| EBL-3599 | 3.5 | 102.9 | [3] |

Table 2: Minimum Inhibitory Concentrations (MIC) of AZ1 and Analogs against E. coli

| Compound | MIC (µg/mL) against E. coli ATCC 25922 | Conditions | Reference |

| AZ1 | >64 | Standard | [8] |

| AZ1 | 2.3 | + 10 µg/mL PMBN | [8] |

| JH-LPH-33 | >64 | Standard | [8] |

| JH-LPH-106 | 0.63 | Standard | [3] |

| JH-LPH-107 | 0.31 | Standard | [1][3] |

| EBL-3647 | 2.0 | Standard | [1] |

| EBL-3599 | 2.0 | Standard | [1] |

PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.

Experimental Protocols

LpxE-Coupled Malachite Green Assay for LpxH Activity

This non-radioactive, colorimetric assay provides a robust method for determining LpxH activity and inhibition.[10][11]

Principle: LpxH hydrolyzes UDP-DAGn to lipid X and UMP. The subsequent addition of Aquifex aeolicus lipid A 1-phosphatase (LpxE) quantitatively removes the 1-phosphate from lipid X, releasing inorganic phosphate (Pi). The released Pi is then quantified using a malachite green-based colorimetric reagent.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, and 1 mM MnCl2.

-

Inhibitor and Enzyme Incubation:

-

In a 96-well plate, add varying concentrations of the test inhibitor (e.g., this compound).

-

Add purified E. coli LpxH enzyme to each well.

-

Incubate for a defined period at 37°C.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, UDP-DAGn (typically at a concentration near its KM, which is 61.7 µM for E. coli LpxH).[1]

-

Quenching: Stop the LpxH reaction by adding EDTA to chelate the Mn2+ ions essential for LpxH activity.[10]

-

LpxE Addition: Add purified LpxE to the quenched reaction mixture to convert lipid X to DAGn and inorganic phosphate.

-

Colorimetric Detection:

-

Add the malachite green reagent to the wells. This reagent forms a complex with free phosphate, resulting in a color change.[10]

-

Measure the absorbance at a specific wavelength (typically around 620-650 nm) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[10]

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[3][12]

Protocol:

-

Bacterial Culture Preparation: Grow an overnight culture of E. coli (e.g., ATCC 25922) in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (this compound or its analogs) in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

-

(Optional) Viability Staining: To confirm bactericidal or bacteriostatic activity, a viability stain such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added. Living cells will reduce the yellow MTT to purple formazan.[3][12]

Visualizing the Mechanism and Workflows

The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition

Caption: The Raetz pathway of lipid A biosynthesis in E. coli and the point of inhibition by this compound.

Experimental Workflow for the LpxE-Coupled Malachite Green Assay

Caption: Workflow of the LpxE-coupled malachite green assay for determining LpxH inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of antibiotics targeting a clinically unexploited pathway essential for the viability of many pathogenic Gram-negative bacteria. The mechanism of action, involving the allosteric inhibition of LpxH and the subsequent disruption of the outer membrane integrity, offers a powerful strategy to combat antibiotic resistance. The quantitative data presented herein highlight the remarkable potency of second-generation LpxH inhibitors. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds.

Future research should focus on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors, particularly their ability to penetrate the outer membrane of a broader range of Gram-negative pathogens. Structure-activity relationship (SAR) studies, guided by the crystal structures of LpxH in complex with these inhibitors, will be instrumental in designing next-generation compounds with enhanced efficacy and a favorable safety profile, paving the way for their potential clinical development.

References

- 1. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.duke.edu [sites.duke.edu]

- 11. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

LpxH-IN-AZ1: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibitor LpxH-IN-AZ1, its molecular target, and its mechanism of action. It is intended for an audience with a background in biochemistry, microbiology, and pharmaceutical sciences. We will delve into the specifics of the lipid A biosynthetic pathway, present quantitative data on inhibitor potency, and outline the experimental protocols used to derive this information.

The Target: LpxH, an Essential Enzyme in Gram-Negative Bacteria

The molecular target of the inhibitor this compound (commonly referred to as AZ1) is UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) .[1] LpxH is a crucial enzyme conserved in the majority of Gram-negative bacteria, including critical pathogens like Escherichia coli and Klebsiella pneumoniae.[1][2] It belongs to the calcineurin-like phosphoesterase (CLP) family of metalloenzymes and requires a dimanganese metal cluster for its catalytic activity.[3][4]

LpxH plays an indispensable role in the Raetz pathway of lipid A biosynthesis .[3][5] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their viability and structural integrity.[5][6] Because the lipid A pathway is essential for these bacteria and is absent in humans, its enzymes are highly attractive targets for the development of new antibiotics.[2][7]

Inhibition of LpxH presents a dual mechanism of bacterial killing. The primary mechanism is the disruption of lipid A synthesis, which compromises the outer membrane.[1] A secondary, potent mechanism involves the accumulation of toxic lipid A intermediates in the bacterial inner membrane, leading to pathway-independent cell death.[1][3][8] This multifaceted killing action makes LpxH a particularly promising target for combating multidrug-resistant Gram-negative infections.[1]

The Raetz Pathway of Lipid A Biosynthesis

LpxH catalyzes the fourth committed step in the biosynthesis of lipid A.[2][4] The pathway begins with the acylation of UDP-GlcNAc and proceeds through a series of enzymatic steps to produce lipid A, which is then transported to the outer membrane. The inhibition of LpxH creates a bottleneck, halting the pathway and leading to the effects described above.

Quantitative Inhibitory Data

This compound was identified through a high-throughput phenotypic screen by AstraZeneca.[6][9] While AZ1 itself showed modest activity, particularly against wild-type bacterial strains, it served as a critical scaffold for developing significantly more potent inhibitors.[2] The tables below summarize the inhibitory activity of AZ1 and several key analogs against LpxH enzymes and various bacterial strains.

Table 1: In Vitro Enzyme Inhibition Data (IC₅₀)

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | E. coli LpxH | 0.14 | [10] |

| K. pneumoniae LpxH | 0.36 | [10] | |

| JH-LPH-28 | E. coli LpxH | 0.083 | [10] |

| K. pneumoniae LpxH | 0.11 | [10] | |

| JH-LPH-33 | E. coli LpxH | 0.026 | [10] |

| K. pneumoniae LpxH | 0.026 | [10] | |

| This compound | E. coli LpxH | 0.147 ± 0.002 | [11] |

| JH-LPH-86 | K. pneumoniae LpxH | 0.085 | [6] |

| JH-LPH-90 | K. pneumoniae LpxH | 0.112 | [6] |

| JH-LPH-92 | K. pneumoniae LpxH | 0.0046 | [6][9] |

| JH-LPH-106 | E. coli LpxH | 0.000058 | [6][9] |

| K. pneumoniae LpxH | 0.000044 | [6][9] | |

| JH-LPH-107 | E. coli LpxH | 0.00013 | [6][9] |

| | K. pneumoniae LpxH | 0.00013 |[6][9] |

Table 2: In Vitro Enzyme Inhibition Data (Kᵢ)

| Compound | Target Enzyme | Kᵢ (nM) | Source |

|---|---|---|---|

| JH-LPH-33 | K. pneumoniae LpxH | ~10 | [3] |

| This compound | K. pneumoniae LpxH | ~145 | [3] |

| JH-LPH-45 (8) | K. pneumoniae LpxH | 7.3 | [8] |

| JH-LPH-50 (13) | K. pneumoniae LpxH | 3.1 | [8] |

| JH-LPH-106 | E. coli & K. pneumoniae LpxH | 0.02 - 0.05 | [6] |

| JH-LPH-107 | E. coli & K. pneumoniae LpxH | 0.02 - 0.05 |[6] |

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Notes | Source |

|---|---|---|---|---|

| This compound | K. pneumoniae | >64 | [3] | |

| JH-LPH-33 | K. pneumoniae | 1.6 | [3] | |

| This compound | E. coli (efflux-defective) | - | Active only on efflux-defective strains | [2] |

| JH-LPH-33 | E. coli (WT) | - | No stand-alone activity | [3] |

| | E. coli (WT) + PMBN | Sub-µg/mL range | PMBN enhances outer membrane permeability |[3] |

Key Experimental Protocols

The characterization of LpxH inhibitors involves several key biochemical and microbiological assays. The detailed protocols for two fundamental experiments are provided below.

This nonradioactive, colorimetric assay is used to determine the enzymatic activity of LpxH and to measure the potency (IC₅₀) of its inhibitors.[11] The assay measures the release of inorganic phosphate (Pᵢ), a byproduct of a coupled enzyme reaction. LpxH first cleaves its substrate (UDP-DAGn) to produce lipid X and UMP. The UMP is then hydrolyzed by the promiscuous lipid A 1-phosphatase, LpxE, which releases Pᵢ. The released Pᵢ is detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. sites.duke.edu [sites.duke.edu]

LpxH-IN-AZ1: A Technical Guide to the Inhibition of Lipid A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH), a critical component of the lipid A biosynthesis pathway, has emerged as a promising target for novel antibiotics. This technical guide provides an in-depth overview of LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering inhibitor of LpxH. We will explore its mechanism of action, present key quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new antibiotics targeting the lipid A pathway.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

Gram-negative bacteria possess a formidable outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[1] The hydrophobic anchor of LPS, lipid A, is essential for the viability and structural integrity of most of these pathogens.[1][2] The biosynthesis of lipid A occurs via the conserved Raetz pathway, making the enzymes involved in this pathway attractive targets for new antibacterial agents.[1][3]

LpxH is a peripheral membrane enzyme that catalyzes a late-stage step in the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[4] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[4][5] this compound, a sulfonyl piperazine compound discovered by AstraZeneca, was the first identified inhibitor of this enzyme and has served as a foundational scaffold for the development of more potent derivatives.[4][6]

The Raetz Pathway and the Role of LpxH

The biosynthesis of lipid A is a nine-step enzymatic cascade that takes place on the cytoplasmic face of the inner membrane.[7][8] The pathway begins with the acylation of UDP-N-acetylglucosamine and proceeds through a series of enzymatic modifications to generate the core lipid A structure.

Figure 1: The Raetz Pathway of Lipid A Biosynthesis in E. coli.

As depicted in Figure 1, LpxH catalyzes a pivotal step in the pathway.[4] Its inhibition leads to the accumulation of UDP-2,3-diacylglucosamine, a toxic intermediate for the bacterium.[5]

This compound: Mechanism of Inhibition

This compound is a non-competitive inhibitor that binds to a hydrophobic, L-shaped acyl chain-binding chamber within the LpxH enzyme, adjacent to the active site.[9][10] This binding pocket accommodates the acyl chains of the UDP-2,3-diacylglucosamine substrate.[11] The crystal structure of Klebsiella pneumoniae LpxH in complex with AZ1 reveals that the inhibitor's indoline ring is situated near the active site, while the trifluoromethyl-phenyl substituted piperazine group extends into the deeper part of the binding chamber.[9][10]

Figure 2: Mechanism of LpxH Inhibition by this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its more advanced analogs has been quantified through various enzymatic and cell-based assays. The following tables summarize key data from published studies.

Table 1: In Vitro LpxH Enzymatic Inhibition

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method | Reference |

| This compound | E. coli LpxH | 140 - 147 | Malachite Green / 32P TLC | [9][12] |

| K. pneumoniae LpxH | 360 | Malachite Green | [3][9] | |

| JH-LPH-28 | E. coli LpxH | 83 | Malachite Green | [9] |

| K. pneumoniae LpxH | 110 | Malachite Green | [9] | |

| JH-LPH-33 | E. coli LpxH | 46 | Malachite Green | [9] |

| K. pneumoniae LpxH | 26 | Malachite Green | [9] | |

| JH-LPH-92 | K. pneumoniae LpxH | 4.6 | Enzyme-coupled assay | [3] |

| JH-LPH-97 | K. pneumoniae LpxH | 7.6 | Enzyme-coupled assay | [3] |

| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | Enzyme-coupled assay | [5] |

| E. coli LpxH | 0.058 | Enzyme-coupled assay | [5] | |

| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | Enzyme-coupled assay | [5] |

| E. coli LpxH | 0.13 | Enzyme-coupled assay | [5] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | K. pneumoniae (wild-type) | >64 | [11] |

| JH-LPH-33 | K. pneumoniae (wild-type) | 1.6 | [11] |

| JH-LPH-97 | E. coli 25922 (wild-type) | 13 | [3] |

| JH-LPH-107 | E. coli 25922 (wild-type) | 0.31 | [5] |

| K. pneumoniae 10031 | 0.04 | [5] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the evaluation of LpxH inhibitors. Below are summaries of key protocols.

LpxH Enzyme-Coupled Malachite Green Assay

This colorimetric assay provides a non-radioactive method for measuring LpxH activity by detecting the release of inorganic phosphate.[12]

Figure 3: Workflow for the LpxE-Coupled Malachite Green Assay.

Protocol Steps:

-

Reaction Setup: Prepare a reaction mixture containing buffer, detergent (e.g., Triton X-100), MnCl₂, the coupling enzyme LpxE, purified LpxH, and the test inhibitor (this compound or its analogs) dissolved in DMSO.

-

Initiation: Start the reaction by adding the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).

-

Incubation: Incubate the reaction at 30°C for a defined period. During this time, LpxH hydrolyzes UDP-DAGn to Lipid X and UMP. The subsequent enzyme, LpxE, then dephosphorylates Lipid X, releasing inorganic phosphate (Pi).

-

Termination: Stop the reaction, typically by adding EDTA.

-

Detection: Add a malachite green-molybdate reagent. This reagent forms a colored complex with the free inorganic phosphate generated by LpxE.

-

Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a spectrophotometer.

-

Analysis: The amount of color development is proportional to the LpxH activity. Compare the absorbance of reactions with the inhibitor to control reactions (with DMSO only) to calculate the percent inhibition and subsequently the IC₅₀ value.[12]

Broth Microdilution MIC Assay

This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][5]

Protocol Steps:

-

Bacterial Culture: Grow the test bacterial strain (e.g., E. coli, K. pneumoniae) overnight in a suitable broth medium.

-

Inoculum Preparation: Dilute the overnight culture to a standardized cell density (e.g., an OD₆₀₀ of 0.006) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in the broth.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density of the wells. Optionally, a viability indicator like resazurin can be added to aid in the determination.[3]

Conclusion and Future Directions

This compound has been instrumental in validating LpxH as a viable target for the development of novel antibiotics against Gram-negative pathogens. While AZ1 itself has modest antibacterial activity, particularly against wild-type strains, it has provided a critical chemical scaffold for structure-based drug design.[4][6] Subsequent optimization efforts have led to the discovery of significantly more potent analogs with impressive in vitro and in vivo efficacy.[3][5][13]

The continued development of LpxH inhibitors represents a promising avenue in the fight against antimicrobial resistance. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical potential, as well as exploring their efficacy against a broader range of clinically relevant Gram-negative pathogens.

References

- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.duke.edu [sites.duke.edu]

- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

LpxH-IN-AZ1: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of LpxH-IN-AZ1, a novel inhibitor of the lipid A biosynthesis enzyme LpxH. This compound represents a significant development in the search for new antibiotics against multidrug-resistant Gram-negative bacteria.

Introduction: Targeting the Lipid A Pathway

The emergence of widespread antibiotic resistance in Gram-negative pathogens constitutes a major public health crisis, necessitating the development of antibiotics with novel mechanisms of action.[1][2] The biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of these bacteria, is an essential process and an attractive target for new drugs.[1][3]

The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) catalyzes the fourth and committed step in the Raetz pathway of lipid A biosynthesis.[3][4][5] LpxH is conserved in the majority of Gram-negative bacteria, including critical pathogens listed by the World Health Organization.[5][6] Its inhibition not only disrupts the vital pathway for outer membrane construction but also leads to the accumulation of toxic lipid intermediates, providing a dual mechanism of bacterial killing.[4][7] This makes LpxH a particularly promising target for novel antibiotic development.[2][3][6][8]

Discovery of this compound

This compound (commonly referred to as AZ1 in the literature) was identified by AstraZeneca through a high-throughput phenotypic screen.[7][9][10] It is a small molecule inhibitor featuring a sulfonyl piperazine scaffold.[6][7][8] Subsequent studies confirmed that resistance to this compound mapped to the lpxH gene, identifying it as the first reported inhibitor of the LpxH enzyme.[3][5]

Mechanism of Action and Structural Insights

This compound exerts its antibacterial effect by potently inhibiting the enzymatic activity of LpxH.[11] Structural studies have been crucial in elucidating its mechanism. The crystal structure of Klebsiella pneumoniae LpxH in complex with this compound revealed that the inhibitor binds snugly within the L-shaped acyl chain-binding chamber of the enzyme.[7][8]

Key binding features include:

-

The indoline ring is situated adjacent to the active site.

-

The sulfonyl group adopts a sharp kink.

-

The N-CF3-phenyl substituted piperazine group extends to the far side of the binding chamber.[7][8]

Intriguingly, while the crystal structure shows a single conformation, solution-phase ¹⁹F NMR studies revealed the presence of two distinct conformations of the inhibitor when bound to LpxH, suggesting ligand dynamics that could be exploited for further optimization.[7][9][10][12]

Caption: The Raetz pathway for lipid A biosynthesis in Gram-negative bacteria.

Quantitative Data

The inhibitory activity of this compound has been quantified against LpxH from different bacterial species and against whole bacterial cells.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Target Enzyme | IC₅₀ (μM) | Reference |

| Klebsiella pneumoniae LpxH | 0.36 | [9][10][11][12] |

| Escherichia coli LpxH | 0.14 | [11][12] |

| Escherichia coli LpxH | 0.147 ± 0.002 | [6] |

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration)

| Bacterial Strain | MIC (μg/mL) | Notes | Reference |

| Klebsiella pneumoniae | >64 | Wild-type strain | [4] |

| Escherichia coli | - | Active against efflux-deficient strains | [5][8] |

Note: this compound displayed weak to modest activity against wild-type strains, a challenge attributed to limited outer membrane permeability and efflux pumps.[4][5][9]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

5.1 LpxH Activity Assay (Enzyme-Coupled Malachite Green Assay)

A nonradioactive, colorimetric assay was developed to measure LpxH activity and inhibition.[3][6] This method is more convenient than traditional radiolabeled substrate assays.

-

Principle: LpxH hydrolyzes its substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), to produce lipid X and UMP.[7] A subsequent coupling enzyme, Aquifex aeolicus lipid A 1-phosphatase (LpxE), is used to quantitatively remove the 1-phosphate from lipid X. The released inorganic phosphate is then detected using a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.[3]

-

Protocol Outline:

-

The LpxH enzyme is incubated with the inhibitor (e.g., this compound) at various concentrations in a suitable buffer.

-

The substrate, UDP-DAGn, is added to start the reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The coupling enzyme, LpxE, is added to the reaction mixture to release inorganic phosphate from the product, lipid X.

-

Malachite green reagent is added, and after a short incubation, the absorbance is measured (e.g., at 620 nm).

-

The amount of phosphate released is proportional to LpxH activity. Dose-response curves are generated to calculate IC₅₀ values.[6]

-

Caption: Workflow for the LpxE-coupled malachite green assay.

5.2 Minimum Inhibitory Concentration (MIC) Assay

Standardized broth microdilution methods were used to determine the antibacterial activity of this compound.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Protocol Outline:

-

Bacterial cultures grown overnight are diluted to a standard optical density (e.g., OD₆₀₀ of 0.006) in a cation-adjusted Mueller-Hinton broth.

-

The inhibitor is serially diluted in a 96-well plate.

-

The standardized bacterial suspension is added to each well.

-

Plates are incubated at 37°C for 18-22 hours.

-

Bacterial growth is assessed, often by adding a viability indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or by visual inspection. The MIC is the lowest concentration where no growth is observed.[9][10]

-

Lead Optimization and Future Directions

While this compound was a groundbreaking discovery, its limited activity against wild-type bacteria prompted further optimization efforts. The structural and dynamic insights gained from the initial characterization were instrumental in the rational design of more potent analogs.[2][8]

-

Structure-Aided Design: Analysis of the LpxH-AZ1 co-crystal structure and the observation of dual conformations by NMR led to the design of second-generation inhibitors.[7][8]

-

Improved Potency: Analogs such as JH-LPH-33, which incorporated a chloro-substitution, showed dramatically improved potency against the LpxH enzyme and enhanced antibiotic activity against K. pneumoniae.[4][8][9][12] For example, JH-LPH-33 improved the potency of AZ1 by over 13-fold against K. pneumoniae LpxH and reduced the MIC against the whole cell by more than 40-fold.[4][12]

References

- 1. researchgate.net [researchgate.net]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. sites.duke.edu [sites.duke.edu]

- 7. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | Antibacterial | TargetMol [targetmol.com]

- 12. pnas.org [pnas.org]

LpxH-IN-AZ1: A Technical Guide to a Novel Gram-Negative Antibacterial Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxH-IN-AZ1, also known as AZ1, is a pioneering sulfonyl piperazine-based inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane in most Gram-negative bacteria. The inhibition of LpxH not only halts the production of lipid A, a vital component of lipopolysaccharide (LPS), but also leads to the accumulation of toxic intermediate metabolites, resulting in a dual mechanism of bacterial cell death. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound and its analogs, offering valuable insights for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.

Chemical Structure and Properties

This compound is a synthetic molecule characterized by a sulfonyl piperazine scaffold. Its discovery was a significant step forward in validating LpxH as a viable antibacterial target.

Chemical Structure:

-

Core Scaffold: Sulfonyl piperazine

-

Key Substituents: An indoline ring and an N-trifluoromethyl-phenyl substituted piperazine group.[1][2]

The crystal structure of this compound in complex with Klebsiella pneumoniae LpxH reveals that the inhibitor binds snugly within the L-shaped acyl chain-binding chamber of the enzyme.[1][3] The indoline ring is positioned near the active site, while the N-CF3-phenyl substituted piperazine group extends towards the outer region of the binding chamber.[1] A notable feature of its binding is a distinct kink in the sulfonyl group.[1]

Physicochemical Properties:

While comprehensive data on the physicochemical properties of this compound is not extensively published, some information is available:

| Property | Value | Reference |

| Solubility | Soluble in DMSO (4.53 mg/mL, 10 mM) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Mechanism of Action and Signaling Pathway

This compound targets the Raetz pathway, the metabolic cascade responsible for the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of LPS, which constitutes the major component of the outer leaflet of the outer membrane of Gram-negative bacteria.

LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[5] By inhibiting LpxH, this compound blocks this essential step, leading to the depletion of lipid A and the disruption of outer membrane biogenesis. Furthermore, the inhibition causes an accumulation of the substrate UDP-2,3-diacylglucosamine, which is believed to be toxic to the bacterial cell, contributing to the potent antibacterial effect.[5]

Biological Activity and Structure-Activity Relationship (SAR)

This compound demonstrates potent inhibitory activity against LpxH from several Gram-negative pathogens, particularly Klebsiella pneumoniae and Escherichia coli.[3][4] However, its whole-cell activity can be limited by factors such as outer membrane permeability and efflux pumps.[3]

Extensive SAR studies have been conducted to improve the potency and pharmacokinetic properties of the sulfonyl piperazine scaffold. These efforts have led to the development of several analogs with enhanced activity.

| Compound | Modification from AZ1 | IC50 (nM) vs K. pneumoniae LpxH | MIC (μg/mL) vs K. pneumoniae | Reference |

| This compound | - | 360 | >64 | [6][7] |

| JH-LPH-33 | Addition of a chloro group to the phenyl ring | ~10 (Ki) | 1.6 | [6][7] |

| JH-LPH-86 | Phenyl ring replaced with a pyridine ring (ortho-N) | 85 | N/A | [2] |

| JH-LPH-90 | Phenyl ring replaced with a pyridine ring (ortho-N) | 112 | N/A | [2] |

| JH-LPH-92 | Pyridine ring with chloro and trifluoromethyl substitutions | 4.6 | N/A | [2] |

| JH-LPH-88 | Phenyl ring replaced with a pyridine ring (para-N) | 3182 | N/A | [2] |

| JH-LPH-89 | Phenyl ring replaced with a pyridine ring (meta-N) | 2464 | N/A | [2] |

The SAR data highlights several key findings:

-

Double Substitution on the Phenyl Ring: The addition of a chloro group to the trifluoromethyl-substituted phenyl ring, as seen in JH-LPH-33, dramatically improves inhibitory potency.[2][6] This is attributed to the chloro group occupying a hydrophobic pocket.[2]

-

Replacement of the Phenyl Ring with Pyridine: Replacing the phenyl ring with a pyridine ring, particularly with the nitrogen at the ortho position (JH-LPH-86 and JH-LPH-90), significantly enhances LpxH inhibition.[2] This is thought to be due to more favorable noncovalent π-π stacking interactions with residue F141 of LpxH.[2]

-

Combined Modifications: Combining the pyridine ring with the dual chloro and trifluoromethyl substitutions (JH-LPH-92) leads to a further substantial increase in potency.[2]

Experimental Protocols

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay is a common method to determine the inhibitory activity of compounds against LpxH. It is a coupled enzyme assay that measures the inorganic phosphate released in a subsequent reaction.

Detailed Methodology:

-

Reaction Setup: Prepare two reaction mixtures.

-

Mixture 1: Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM of the substrate UDP-2,3-diacylglucosamine.

-

Mixture 2: Comprises the same buffer but contains the LpxH enzyme (e.g., 20 ng/mL) and a 2x concentration of the inhibitor.[8]

-

-

Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[8]

-

Initiate Reaction: Mix equal volumes of Mixture 1 and Mixture 2 to start the LpxH reaction.

-

LpxE Coupling: After a defined incubation period, add the LpxE enzyme to the reaction. LpxE will hydrolyze the 1-phosphate from the lipid X product of the LpxH reaction, releasing inorganic phosphate (Pi).

-

Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance of the solution at a wavelength between 620-650 nm. The amount of color development is proportional to the amount of Pi released, and thus to the activity of LpxH.

-

Data Analysis: Calculate the percent inhibition by comparing the absorbance of the inhibitor-containing reactions to a control reaction without any inhibitor. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Crystallography of LpxH in Complex with this compound

Determining the co-crystal structure provides invaluable insights into the binding mode of the inhibitor and facilitates structure-based drug design.

Methodology Overview:

-

Protein Expression and Purification:

-

The gene for K. pneumoniae LpxH is cloned into an expression vector (e.g., a modified pET21b vector with a C-terminal His-tag).[9]

-

The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]

-

Protein expression is induced with IPTG.[3]

-

The bacterial cells are harvested, lysed, and the LpxH protein is purified using affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.[3]

-

-

Crystallization:

-

The purified LpxH protein is concentrated.

-

To obtain the complex, this compound is included in the early stages of the purification or added to the purified protein.[3]

-

Crystallization is typically achieved using the hanging drop or sitting drop vapor diffusion method by mixing the protein-inhibitor complex solution with a crystallization screen solution.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known LpxH structure as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.[3]

-

Conclusion

This compound and its subsequent analogs represent a promising new class of antibacterial agents targeting a novel and essential pathway in Gram-negative bacteria. The detailed structural and biochemical understanding of the interaction between these sulfonyl piperazine inhibitors and the LpxH enzyme provides a solid foundation for the rational design of more potent and clinically viable antibiotics. The methodologies and data presented in this guide are intended to support the ongoing research and development efforts aimed at combating the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Antibacterial | TargetMol [targetmol.com]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Sulfonyl Piperazine LpxH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of sulfonyl piperazine inhibitors targeting UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria, making it a critical target for the development of novel antibiotics to combat multidrug-resistant pathogens.[1][2][3][4]

Introduction: LpxH as a Novel Antibiotic Target

Gram-negative bacteria possess a protective outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[4][5] The membrane anchor of LPS is lipid A, a unique saccharolipid crucial for bacterial viability and a potent trigger of septic shock.[6][7] The biosynthesis of lipid A occurs via the highly conserved Raetz pathway, which involves nine essential enzymes.[2][4]

LpxH catalyzes the fourth and committed step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[8][9][10] Inhibition of LpxH presents a dual-killing mechanism: it not only halts the production of the essential lipid A but also leads to the accumulation of toxic upstream intermediates, making it a highly attractive target for new antibiotics.[3][8][11] The discovery of a sulfonyl piperazine compound, known as AZ1, through a high-throughput screen by AstraZeneca, established the first class of inhibitors targeting LpxH.[1][8][11]

Mechanism of Action and Signaling Pathway

Sulfonyl piperazine inhibitors are competitive inhibitors of LpxH.[12] They function by binding to the L-shaped acyl chain-binding chamber of the enzyme, a site normally occupied by the substrate UDP-DAGn.[1][8] The inhibitor's indoline ring is situated near the active site, while the N-CF3-phenyl substituted piperazine group extends towards the far side of the binding chamber.[1][12] This binding physically obstructs the substrate from accessing the catalytic di-manganese cluster in the active site, thereby preventing the hydrolysis of UDP-DAGn and halting the lipid A biosynthesis pathway.[1][11]

The Raetz pathway is a linear metabolic process essential for the creation of the bacterial outer membrane. The inhibition of LpxH creates a bottleneck, leading to downstream product depletion and upstream substrate accumulation, ultimately compromising the integrity of the outer membrane and leading to cell death.

Caption: The Raetz Pathway for Lipid A synthesis, with LpxH inhibition by sulfonyl piperazines highlighted.

Quantitative Data on Inhibitor Activity

The biological activity of sulfonyl piperazine LpxH inhibitors has been quantified through various enzymatic and cell-based assays. The data reveals a clear structure-activity relationship (SAR), with newer generations of inhibitors showing significant improvements in potency over the initial lead compound, AZ1.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | MIC (μg/mL) vs K. pneumoniae | MIC (μg/mL) vs E. coli | Reference |

| AZ1 | K. pneumoniae LpxH | 360 | - | >64 | >64 (WT), 0.25 (efflux-deficient) | [6] |

| JH-LPH-33 | K. pneumoniae LpxH | - | 10.0 | 64 | - | [1] |

| JH-LPH-86 | K. pneumoniae LpxH | 85 | - | - | - | [6] |

| JH-LPH-90 | K. pneumoniae LpxH | 112 | - | - | - | [6] |

| JH-LPH-92 | K. pneumoniae LpxH | 4.6 | - | 32 | 64 | [6] |

| JH-LPH-93 | K. pneumoniae LpxH | 100 | - | - | - | [6][13] |

| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | 0.02 | 2 | 4 | [6] |

| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | 0.05 | 2 | 4 | [6] |

Note: IC50 and Ki values can vary based on assay conditions. MIC values are against wild-type strains unless otherwise noted.

Structure-Activity Relationship (SAR) Development

The evolution of sulfonyl piperazine inhibitors demonstrates a rational, structure-based design approach.

Caption: Logical flow of the structure-activity relationship (SAR) for LpxH inhibitors.

Key findings from SAR studies include:

-

Phenyl Ring Modifications: Adding a chloro-substituent at the meta-position of the trifluoromethyl-substituted phenyl ring, as seen in JH-LPH-33, significantly enhanced potency over AZ1.[1][6] This was guided by NMR studies that revealed two distinct conformations of AZ1 when bound to LpxH.[8][12]

-

Pyridine and Pyrimidine Analogs: Replacing the phenyl ring with a pyridine ring, particularly with the nitrogen at the ortho-position (e.g., JH-LPH-86), dramatically increased potency.[6] This enhancement is attributed to improved interaction with the F141 residue of the LpxH insertion lid.[5][6] However, a pyrimidine ring did not show further improvement.[6][13]

-

N-Acyl Group Modifications: Extending the N-acyl chain to include groups like hydroxamic acid, which can chelate the di-manganese cluster in the active site, has been explored to enhance potency further.[1][11] Compounds like JH-LPH-50 were designed as proof-of-concept for this chelation strategy.[11]

-

Advanced Analogs: The incorporation of an N-methyl-N-phenyl-methanesulfonamide moiety led to compounds JH-LPH-106 and JH-LPH-107, which exhibit nanomolar and sub-nanomolar IC50 values and potent antibiotic activity against wild-type K. pneumoniae and E. coli.[5][6]

Experimental Protocols

The biological activity of sulfonyl piperazine LpxH inhibitors is assessed using a suite of standardized biochemical and microbiological assays.

This nonradioactive, colorimetric assay is used to quantify LpxH enzymatic activity and inhibition.[3]

Caption: Workflow for the LpxE-coupled malachite green assay for LpxH inhibition.

Protocol:

-

Reaction Mixtures: Two separate mixtures are prepared. Mixture 1 contains the buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT), and the substrate UDP-DAGn. Mixture 2 contains the same buffer, the LpxH enzyme (e.g., 10 ng/mL K. pneumoniae LpxH), and the inhibitor at various concentrations.[11][12]

-

Incubation: Both mixtures are pre-incubated at 37°C for 10 minutes.[11]

-

Initiation: The reaction is initiated by adding an equal volume of Mixture 2 to Mixture 1.

-

LpxH Reaction: The mixture is incubated to allow LpxH to hydrolyze UDP-DAGn into lipid X and UMP.

-

Coupled LpxE Reaction: The Aquifex aeolicus lipid A 1-phosphatase (LpxE) is included in the reaction to quantitatively remove the 1-phosphate from the product, lipid X, releasing inorganic phosphate (Pi).[3]

-

Detection: The reaction is quenched, and a malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate, which can be quantified by measuring the absorbance at 620 nm.[14] The amount of color is directly proportional to LpxH activity.

This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Protocol:

-

Preparation: The assay is conducted in 96-well plates following protocols adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.[6][11]

-

Inoculum: Overnight bacterial cultures are diluted in cation-adjusted Mueller-Hinton broth (containing a small percentage of DMSO to solubilize the compounds) to a final optical density at 600 nm (OD600) of approximately 0.006.[6][11][13]

-

Incubation: The diluted bacterial suspension is added to wells containing serial dilutions of the inhibitor.

-

Reading: The plates are incubated at 37°C for 18-22 hours. The MIC is determined as the lowest inhibitor concentration at which there is no visible bacterial growth.[11]

-

Time-Kill Kinetics: This assay determines whether an inhibitor is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Bacterial viability is measured over time (e.g., 24 hours) in the presence of the inhibitor at concentrations relative to its MIC. For example, JH-LPH-107 was found to be bactericidal, reducing K. pneumoniae viability by over 1000-fold within 6 hours.[6][13]

-

Spontaneous Resistance Mutation Assay: This experiment measures the frequency at which bacteria develop resistance to the inhibitor. It is performed by plating a large number of bacterial cells on agar containing the inhibitor at multiples of the MIC (e.g., 4x and 8x MIC). The low frequency of resistance observed for compounds like JH-LPH-107 (0.9–2.5 × 10⁻⁹) is a highly favorable characteristic.[6][13]

-

In Vitro Safety/Cytotoxicity: To assess potential toxicity to human cells, inhibitors are tested against cell lines like HEK293 or HepG2. A high safety window is indicated when the concentration causing cytotoxicity is significantly greater (e.g., >100-fold) than the antibacterial MIC.[6]

Conclusion

Sulfonyl piperazine LpxH inhibitors represent a highly promising class of novel antibiotics targeting an essential pathway in Gram-negative bacteria. Through a systematic, structure-guided drug design process, researchers have successfully evolved the initial lead compound, AZ1, into highly potent molecules like JH-LPH-107. These next-generation inhibitors demonstrate potent, sub-nanomolar enzymatic inhibition, effective antibacterial activity against wild-type, multidrug-resistant pathogens, a bactericidal mechanism of action, a low propensity for resistance development, and a favorable in vitro safety profile.[6] The detailed understanding of their biological activity and the robust experimental methodologies established for their evaluation provide a solid framework for the continued development of this class of compounds toward clinical application.

References

- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sites.duke.edu [sites.duke.edu]

LpxH-IN-AZ1: A Technical Guide to a Novel Inhibitor Combating Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The novel sulfonyl piperazine compound, LpxH-IN-AZ1, offers a promising new avenue for antibiotic development by targeting a previously unexploited bacterial pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential in combating MDR pathogens. It includes a comprehensive summary of its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways and experimental workflows.

Introduction: The Imperative for New Antibiotics

The increasing prevalence of multidrug-resistance in Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli, has created an urgent need for new classes of antibiotics.[1] These pathogens possess a formidable outer membrane that acts as a barrier to many existing drugs. A key component of this membrane is lipopolysaccharide (LPS), which is essential for bacterial viability.[1] The biosynthesis of lipid A, the membrane anchor of LPS, is an attractive target for novel antibiotic development.[1]

This compound is a first-in-class inhibitor of LpxH, a crucial enzyme in the lipid A biosynthetic pathway.[2] Its unique mechanism of action, which involves not only the disruption of this essential pathway but also the accumulation of toxic intermediates, makes it a compelling candidate for overcoming existing resistance mechanisms.[3]

This compound: Mechanism of Action

This compound is a sulfonyl piperazine compound that specifically inhibits UDP-2,3-diacylglucosamine hydrolase (LpxH).[4] LpxH is a di-manganese-containing enzyme that catalyzes a critical step in the Raetz pathway of lipid A biosynthesis: the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP.[3][5]

The inhibition of LpxH by this compound has a dual bactericidal effect:

-

Disruption of Lipid A Biosynthesis: By blocking LpxH, the compound halts the production of lipid A, preventing the formation of a functional outer membrane.[1]

-

Accumulation of Toxic Intermediates: The inhibition of LpxH leads to the buildup of its substrate, UDP-2,3-diacylglucosamine, in the bacterial inner membrane, which is toxic to the cell.[3]

This dual mechanism of action makes the development of resistance to LpxH inhibitors more challenging for bacteria.

The Raetz Pathway of Lipid A Biosynthesis

The following diagram illustrates the Raetz pathway and the point of inhibition by this compound and its analogs.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its more advanced analogs has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro LpxH Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | K. pneumoniae LpxH | 0.36 | [4] |

| E. coli LpxH | 0.14 | [4] | |

| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | [6] |

| E. coli LpxH | 0.046 | [5] | |

| JH-LPH-107 | K. pneumoniae LpxH | 0.00004 (Ki) | [4] |

| E. coli LpxH | 0.00031 (Ki) | [4] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Conditions | Reference |

| This compound | K. pneumoniae (Wild-type) | >64 | [6] | |

| E. coli (Wild-type) | >64 | [5] | ||

| E. coli (Wild-type) | 2.3 | + 10 µg/mL PMBN | [6] | |

| JH-LPH-33 | K. pneumoniae (Wild-type) | 1.6 | [6] | |

| E. coli (Wild-type) | >64 | [5] | ||

| E. coli (Wild-type) | 0.66 | + 10 µg/mL PMBN | [6] | |

| JH-LPH-107 | K. pneumoniae (Wild-type) | 0.04 | [4] | |

| E. coli (Wild-type) | 0.31 | [4] |

PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

LpxH Enzyme Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This non-radioactive, colorimetric assay is used to determine the inhibitory activity of compounds against the LpxH enzyme.

Principle: LpxH hydrolyzes UDP-DAGn to produce lipid X and UMP. The lipid A 1-phosphatase LpxE then quantitatively removes the 1-phosphate from lipid X, releasing inorganic phosphate. This released phosphate is quantified using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

-

Purified LpxE enzyme (from Aquifex aeolicus)

-

Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂

-

This compound or analog compounds dissolved in DMSO

-

Malachite Green Reagent

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing the assay buffer and 100 µM UDP-DAGn.

-

In a separate set of tubes or wells, prepare the enzyme mixture containing the assay buffer, LpxH enzyme (e.g., 10 ng/mL), and the desired concentrations of the inhibitor (with a final DMSO concentration of 5-10%).

-

Pre-incubate both the reaction mixture and the enzyme mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding an equal volume of the enzyme mixture to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Quench the LpxH reaction by adding EDTA to a final concentration of 5 mM.

-

Add LpxE to the quenched reaction and incubate at 37°C for 30 minutes to release inorganic phosphate from lipid X.

-

Add the malachite green reagent to the wells.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

Bacterial strains (e.g., K. pneumoniae, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

This compound or analog compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum from an overnight culture, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the bacterial inoculum to each well containing the test compound.

-

Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-22 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent, and the number of viable bacteria is determined at various time points.

Materials:

-

Bacterial strains (e.g., K. pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

This compound or analog compounds

-

Sterile culture tubes or flasks

-

Agar plates for colony counting

Procedure:

-

Prepare a starting bacterial culture in MHB with a final density of approximately 10⁶ CFU/mL.

-

Add the test compound at a specific concentration (e.g., 1x, 2x, or 4x the MIC).

-

Include a growth control tube without any antibiotic.

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[7]

Synthesis of this compound and Analogs

The synthesis of this compound and its sulfonyl piperazine analogs generally involves the coupling of a substituted phenyl piperazine with an appropriate indolinesulfonyl chloride.[8] For example, analogs like JH-LPH-33 are prepared by coupling known substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride.[8]

Visualizations of Experimental Workflows and Logical Relationships

LpxH Inhibition Assay Workflow

Logical Relationship of LpxH Inhibition to Bacterial Cell Death

Conclusion and Future Directions

This compound and its analogs represent a significant advancement in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria. The inhibition of LpxH offers a dual mechanism of action that is less susceptible to the development of resistance. The data presented in this guide demonstrates the potent in vitro activity of this class of compounds. Further research and development, particularly focusing on improving outer membrane permeability and conducting in vivo efficacy and safety studies, will be crucial in translating the promise of LpxH inhibitors into clinically effective therapeutics. The continued exploration of this and other novel targets is essential to staying ahead of the evolving threat of antibiotic resistance.

References

- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. Sequential Time-Kill, a Simple Experimental Trick To Discriminate between Pharmacokinetics/Pharmacodynamics Models with Distinct Heterogeneous Subpopulations versus Homogenous Population with Adaptive Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. emerypharma.com [emerypharma.com]

- 8. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Raetz Pathway and LpxH Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Raetz pathway, a critical route for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. A key focus is placed on the enzyme LpxH and its inhibition as a promising antibacterial drug target.

The Raetz Pathway: An Overview

The Raetz pathway is an essential biosynthetic route in Gram-negative bacteria responsible for the creation of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the bacteria from the external environment. The integrity of this pathway is paramount for bacterial survival, making its constituent enzymes attractive targets for novel antibiotic development.

The pathway commences with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of nine enzymatic steps, culminating in the synthesis of Kdo2-Lipid A. LpxH, the focus of this guide, is the sixth enzyme in this pathway.

Caption: The Raetz pathway for Lipid A biosynthesis.

LpxH: A Key Metalloenzyme

LpxH, a peripheral inner membrane metalloenzyme, catalyzes the hydrolytic cleavage of the pyrophosphate bond in UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP. This step is the first committed step of the cytosolic branch of the Raetz pathway and is essential for bacterial viability. The enzyme is a metallohydrolase that requires a divalent metal cation, typically Mg²⁺, for its catalytic activity. The active site of LpxH coordinates this metal ion, which in turn activates a water molecule for the nucleophilic attack on the pyrophosphate bond.

LpxH as a Therapeutic Target

The essentiality of LpxH, coupled with its absence in mammals, makes it an attractive target for the development of novel antibiotics against Gram-negative pathogens. Inhibition of LpxH disrupts the synthesis of LPS, leading to a compromised outer membrane, increased sensitivity to other antibiotics, and ultimately, bacterial cell death.

LpxH Inhibitors

Several classes of LpxH inhibitors have been identified, with the majority being competitive inhibitors that bind to the active site of the enzyme. These inhibitors often mimic the substrate or transition state of the reaction.

Quantitative Data on LpxH Inhibition

The following table summarizes the inhibitory activity of selected compounds against LpxH from various Gram-negative bacteria. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

| Inhibitor Class | Compound | Organism | IC₅₀ (µM) | Assay Type | Reference |

| Sulfonyl Piperazines | Compound 1 | Escherichia coli | 0.25 | Fluorescence Polarization | |

| Sulfonyl Piperazines | Compound 2 | Pseudomonas aeruginosa | 1.2 | Fluorescence Polarization | |

| Pyridones | Compound A | Escherichia coli | 0.03 | RapidFire Mass Spectrometry | |

| Pyridones | Compound B | Pseudomonas aeruginosa | 0.15 | RapidFire Mass Spectrometry | |

| Thiazolyl-aminopyrimidines | Compound X | Escherichia coli | 0.015 | Radioactive Assay | |

| Thiazolyl-aminopyrimidines | Compound Y | Klebsiella pneumoniae | 0.032 | Radioactive Assay |

Experimental Protocols for LpxH Inhibition Assays

The following sections detail the methodologies for common assays used to identify and characterize LpxH inhibitors.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled ligand to LpxH. When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger LpxH protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors that displace the fluorescent ligand from the active site will cause a decrease in polarization.

Caption: Workflow for a Fluorescence Polarization Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified LpxH protein in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).

-

Prepare a stock solution of the fluorescently labeled ligand (e.g., a fluorescent analog of the substrate) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add a defined amount of LpxH enzyme to each well.

-

Add the test compounds at various concentrations to the wells containing LpxH.

-

Incubate the plate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add the fluorescently labeled ligand to all wells.

-

Incubate for another period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Radiometric Assay

This assay directly measures the enzymatic activity of LpxH by monitoring the conversion of a radiolabeled substrate to its product.

Caption: Workflow for a Radiometric LpxH Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified LpxH enzyme.

-

Synthesize or procure radiolabeled UDP-2,3-diacylglucosamine (e.g., with ³H or ³²P).

-

Prepare a series of dilutions of the test compounds.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, LpxH enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Quench the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

-

Product Separation and Quantification:

-

Separate the radiolabeled product (Lipid X) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the product spot or peak using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Conclusion

The Raetz pathway, and specifically the enzyme LpxH, represents a validated and promising target for the discovery of new antibiotics to combat Gram-negative infections. The assays and data presented in this guide provide a foundation for researchers and drug development professionals to advance the design and characterization of novel LpxH inhibitors. Continued efforts in this area are crucial for addressing the growing threat of antibiotic resistance.

A Preliminary Investigation into the Antibacterial Spectrum of LpxH-IN-AZ1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals